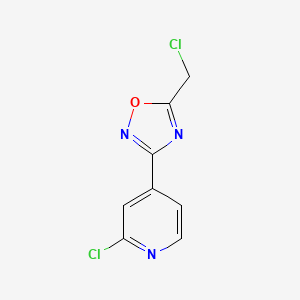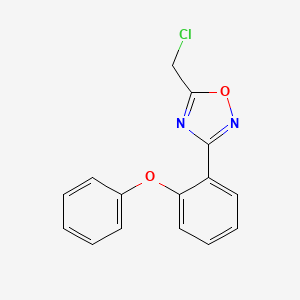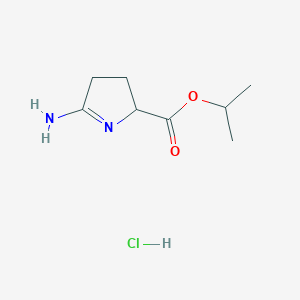
5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid isopropyl ester hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid isopropyl ester hydrochloride is a chemical compound with the molecular formula C8H14ClN2O2
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the esterification of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid with isopropyl alcohol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification processes, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid isopropyl ester hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, such as antimicrobial and antiviral properties. It can be used in the development of new drugs and treatments for various diseases.
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industry, the compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid isopropyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities with pyrrole derivatives and exhibit similar biological activities.
Pyrrole-2-carboxylic acid derivatives: These compounds are structurally related and have comparable chemical properties and applications.
Uniqueness: 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid isopropyl ester hydrochloride stands out due to its specific functional groups and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
propan-2-yl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-5(2)12-8(11)6-3-4-7(9)10-6;/h5-6H,3-4H2,1-2H3,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIGSGUTTYVVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCC(=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8045296.png)
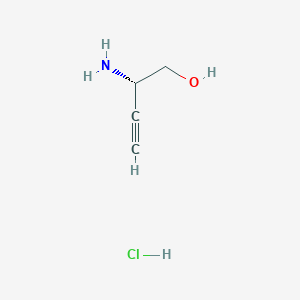
![Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8045311.png)
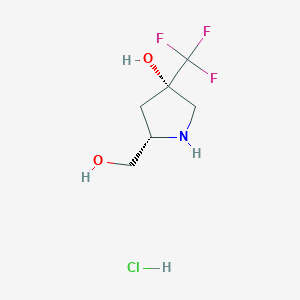
![(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B8045336.png)
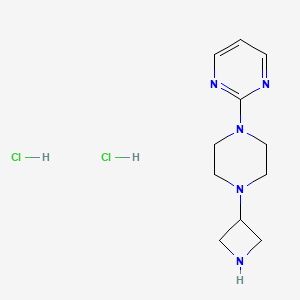
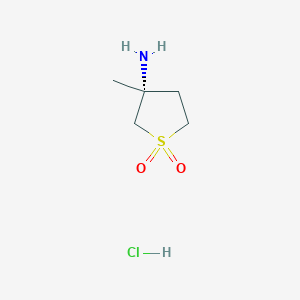
![1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate](/img/structure/B8045358.png)
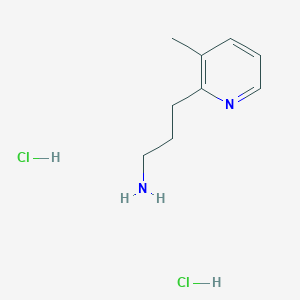
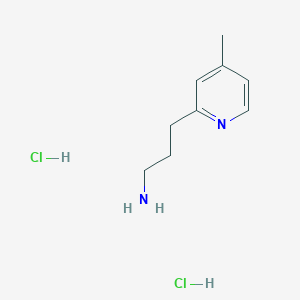
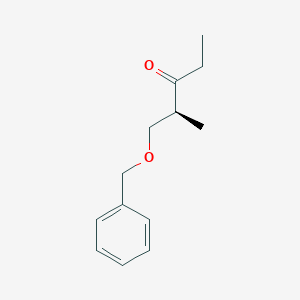
![(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B8045386.png)
